

Structural Validation of Propanol-PEG3-CH₂OH: A Comparative Guide Using NMR Spectroscopy

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Compound of Interest

Compound Name: Propanol-PEG3-CH₂OH

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This guide provides a comprehensive comparison and methodology for the structural validation of **Propanol-PEG3-CH₂OH** using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who utilize polymer-small molecule conjugates. The data presented herein is predictive, based on established chemical shifts of the constituent propanol and polyethylene glycol (PEG) fragments, offering a benchmark for experimental validation.

Predicted NMR Data for Propanol-PEG3-CH₂OH

The proposed structure for **Propanol-PEG3-CH₂OH** is CH₃-CH₂-CH₂-O-(CH₂-CH₂-O)₃-H. The expected ¹H and ¹³C NMR spectral data are summarized below. These tables provide a quantitative basis for confirming the successful synthesis and purity of the target molecule.

Table 1: Predicted ¹H NMR Data for **Propanol-PEG3-CH₂OH**

Assignment	Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₃ -	a	~ 0.94	Triplet	3H
-CH ₂ -CH ₃	b	~ 1.57	Sextet	2H
-CH ₂ -O- (Propyl)	c	~ 3.5 - 3.6	Triplet	2H
-O-(CH ₂ -CH ₂) ₃ -O-	d,e,f	~ 3.6 - 3.7	Multiplet	10H
-CH ₂ -OH (Terminal PEG)	g	~ 3.7 - 3.8	Triplet	2H
-OH	h	Variable (~2.3, exchangeable)	Singlet	1H

Table 2: Predicted ¹³C NMR Data for **Propanol-PEG3-CH₂OH**

Assignment	Predicted Chemical Shift (δ , ppm)
CH ₃ -CH ₂ -CH ₂ -	~ 10 - 11
CH ₃ -CH ₂ -CH ₂ -	~ 22 - 23
-CH ₂ -OH (Terminal PEG)	~ 61 - 62
CH ₃ -CH ₂ -CH ₂ -O-	~ 70 - 73 (Multiple Peaks)
-O-(CH ₂ -CH ₂) ₃ -O-	~ 70 - 73 (Multiple Peaks)

Comparative Analysis: Propanol and PEG Precursors

Structural confirmation relies on comparing the spectrum of the final product to its precursors. The key changes occur at the linkage point. The chemical shift of the propanol -CH₂-OH group (around 3.58 ppm in ¹H and ~65 ppm in ¹³C) will shift upon forming an ether bond.^[1] Similarly, the PEG terminal -OH signals will be replaced by the signals from the propanol moiety. The

main PEG backbone signal, a prominent singlet around 3.6 ppm in ^1H NMR and a sharp peak around 70 ppm in ^{13}C NMR, will remain a dominant feature in the product spectrum.[2][3]

Table 3: Comparative ^1H NMR Chemical Shifts (ppm)

Functional Group	1-Propanol (Precursor)	PEG (Precursor)	Propanol-PEG3-CH ₂ OH (Product)
CH ₃ -CH ₂ -	~ 0.94	N/A	~ 0.94
-CH ₂ -CH ₃	~ 1.57	N/A	~ 1.57
-CH ₂ -OH / -CH ₂ -O-	~ 3.58	~ 3.7	~ 3.5 - 3.6 (Propyl)
PEG Backbone (-O-CH ₂ -CH ₂ -)	N/A	~ 3.6	~ 3.6 - 3.7
Terminal -CH ₂ -OH	~ 3.58	~ 3.7	~ 3.7 - 3.8
-OH	~ 2.26[1]	Variable	Variable

Workflow for NMR Structural Validation

The logical process for validating the structure of **Propanol-PEG3-CH₂OH** using NMR spectroscopy involves sequential analysis of ^1H and ^{13}C NMR data to confirm the presence of all expected structural motifs and the correct connectivity.

Caption: Logical workflow for the structural validation of **Propanol-PEG3-CH₂OH** via NMR.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

- Solvent: Dissolve 5-10 mg of the **Propanol-PEG3-CH₂OH** sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl_3) is a common choice.[4] For observing exchangeable protons like -OH, Deuterium Oxide (D_2O) can also be used or added in a "D₂O shake" experiment to confirm the -OH peak's identity.[1][4]

- Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.0$ ppm).[4]

- Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup & Calibration:

- Spectrometer: Use a 400 MHz or higher field NMR spectrometer for better signal resolution.
- Tuning and Shimming: Tune the probe to the appropriate frequencies for ^1H and ^{13}C . Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

3. ^1H NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
- Spectral Width: ~12-16 ppm.
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 2-4 seconds.

4. ^{13}C NMR Acquisition Parameters:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure each unique carbon appears as a singlet.
- Spectral Width: ~220-240 ppm.
- Number of Scans: 1024 to 4096 scans, as ^{13}C has a much lower natural abundance than ^1H .
- Relaxation Delay (d1): 2 seconds.

5. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Perform phase correction and baseline correction.
- Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.
- Identify peak multiplicities (singlet, doublet, triplet, etc.) to deduce information about neighboring protons.

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